molecular formula C10H14ClNO B6201502 1-(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride CAS No. 2694728-87-3

1-(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride

Cat. No.: B6201502
CAS No.: 2694728-87-3
M. Wt: 199.7
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.

Properties

CAS No.

2694728-87-3

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride typically involves several key steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

1-(3-methyl-2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which can confer distinct biological properties.

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